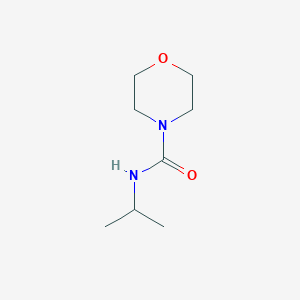

4-Morpholinecarboxamide, N-(1-methylethyl)-

Overview

Description

4-Morpholinecarboxamide, N-(1-methylethyl)- is a chemical compound with the molecular formula C8H16N2O2 . It contains a total of 28 bonds, including 12 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 six-membered ring, 1 urea (-thio) derivative, and 1 aliphatic ether .

Molecular Structure Analysis

The molecular structure of 4-Morpholinecarboxamide, N-(1-methylethyl)- is characterized by several features. It contains a total of 28 bonds, including 12 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 six-membered ring, 1 urea (-thio) derivative, and 1 aliphatic ether .Physical and Chemical Properties Analysis

4-Morpholinecarboxamide, N-(1-methylethyl)- is a solid at room temperature . It has a molecular weight of 130.15 .Scientific Research Applications

Synthesis and Chemical Properties

- "4-Morpholinecarboxamide, N-(1-methylethyl)-" and its derivatives have been synthesized and studied for various properties. For instance, N-alkyl-4-morpholinecarboxamidine sulfate compounds were synthesized, but found inactive against viruses like polio and influenza (Takahashi, Muraoka, & Ueda, 1963).

Pharmacological Studies

- The compound has been included in studies for beta-adrenoceptor stimulant properties, showing potential as a cardiac stimulant (Barlow, Main, & Snow, 1981).

- It has also been evaluated for its diuretic activity, though associated with some safety concerns (Perricone et al., 1994).

Cancer Research

- Certain derivatives have shown effectiveness in inhibiting cancer cell proliferation (Lu et al., 2017), (Hao et al., 2017).

Antibacterial Studies

- Morpholine derivatives have been synthesized and tested for antibacterial activity, showing moderate activity against certain bacteria (Ahmed et al., 2021).

Environmental Applications

- A study developed an adsorbent based on the compound for removing heavy metal ions from water, demonstrating its potential in environmental clean-up (Zhang et al., 2019).

Neurological Research

- The compound has been included in synthesizing novel enaminones for anticonvulsant activity, showing potential in neurological applications (Edafiogho et al., 1992).

Imaging and Diagnostic Studies

- It has been utilized in synthesizing PET agents for imaging LRRK2 enzyme in Parkinson's disease, an area of significant neurological research (Wang et al., 2017).

Safety and Hazards

The safety information available indicates that 4-Morpholinecarboxamide, N-(1-methylethyl)- may be harmful if swallowed . Precautionary measures include washing hands and face thoroughly after handling, not eating, drinking or smoking when using this product, rinsing mouth, and disposing of contents/container in accordance with local regulations .

Properties

IUPAC Name |

N-propan-2-ylmorpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-7(2)9-8(11)10-3-5-12-6-4-10/h7H,3-6H2,1-2H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEHUCHOIFQYFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392226 | |

| Record name | 4-Morpholinecarboxamide, N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50708-02-6 | |

| Record name | 4-Morpholinecarboxamide, N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052999.png)

![Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate](/img/structure/B3053001.png)

![5-(4-chlorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidine-4-thione](/img/structure/B3053003.png)

![[4-(2-Methylphenyl)phenyl]acetic acid](/img/structure/B3053004.png)

![1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3053008.png)

![1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-](/img/structure/B3053015.png)